molecular formula C20H22BrN3 B14388588 1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 89912-14-1

1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14388588
CAS No.: 89912-14-1
M. Wt: 384.3 g/mol
InChI Key: MPDCXMNJEBHPFX-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound with the molecular formula C20H20N3Br. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of imidazole with benzyl bromide and 2-isocyanoethyl bromide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

89912-14-1

Molecular Formula

C20H22BrN3

Molecular Weight

384.3 g/mol

IUPAC Name

1,3-dibenzyl-4-(2-isocyanoethyl)-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C20H21N3.BrH/c1-21-13-12-20-16-22(14-18-8-4-2-5-9-18)17-23(20)15-19-10-6-3-7-11-19;/h2-11,16H,12-15,17H2;1H

InChI Key

MPDCXMNJEBHPFX-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCC1=C[NH+](CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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